3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

Regioisomerism Lipophilicity Pharmacophore topology

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide belongs to the class of tetrazole-containing benzamide derivatives, characterized by a tetrazol-1-yl group at the 3-position of the benzamide ring and a para‑trifluoromethyl substituent on the anilide phenyl. The molecular formula C₁₅H₁₀F₃N₅O (molecular weight 333.27 g/mol) distinguishes it from meta‑trifluoromethyl and positional tetrazole isomers that share an identical molecular formula but differ in connectivity and predicted properties.

Molecular Formula C15H10F3N5O
Molecular Weight 333.27 g/mol
Cat. No. B11294261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
Molecular FormulaC15H10F3N5O
Molecular Weight333.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24)
InChIKeyZVVLUHMHVOFTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide – Structural and Physicochemical Baseline for Research Sourcing


3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide belongs to the class of tetrazole-containing benzamide derivatives, characterized by a tetrazol-1-yl group at the 3-position of the benzamide ring and a para‑trifluoromethyl substituent on the anilide phenyl [1]. The molecular formula C₁₅H₁₀F₃N₅O (molecular weight 333.27 g/mol) distinguishes it from meta‑trifluoromethyl and positional tetrazole isomers that share an identical molecular formula but differ in connectivity and predicted properties . This compound is primarily encountered as a research intermediate, screening library member, or reference standard rather than a fully characterized drug candidate; its procurement value lies in its well‑defined regioisomeric identity, which serves as a scaffold for systematic structure–activity relationship (SAR) exploration .

Why 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide Cannot Be Replaced by Generic Analogs


Tetrazole‑containing benzamides with trifluoromethyl substituents are frequently treated as a single ‘class’ in procurement workflows, yet regioisomeric and substituent‑position differences produce measurable divergence in lipophilicity, hydrogen‑bonding capacity, and biological target engagement that precludes casual interchange. Positional isomers—for example, the 4‑tetrazol‑1‑yl analog (para‑tetrazole) versus the 3‑tetrazol‑1‑yl analog (meta‑tetrazole)—differ in computed logP by approximately 0.3 units, while relocation of the –CF₃ group from the para to the meta position on the anilide ring can shift logP by around 0.5 units . In biological screening contexts, such differences have translated into selectivity outcomes: tetrazole‑benzamide derivatives with a 4‑CF₃‑phenyl amide substituent have been documented to retain BCRP (ABCG2) inhibitory activity while losing activity against P‑gp (ABCB1), whereas close analogs with alternative substitution patterns showed broader efflux‑transporter profiles [1]. These quantitative property and selectivity distinctions mean that procurement of a generic ‘tetrazole benzamide’ without precise regioisomeric specification carries a high risk of obtaining a compound with divergent physicochemical and pharmacological behavior.

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide – Quantitative Evidence Guide for Differentiated Selection


Regioisomeric Differentiation: Unique Meta-Tetrazole / Para-CF₃ Pharmacophore Topology

The 3-(1H-tetrazol-1-yl) substitution pattern on the benzamide core places the tetrazole in a meta relationship to the carbonyl, creating a distinct spatial arrangement of hydrogen‑bond acceptors compared to the 4‑tetrazol‑1‑yl (para‑tetrazole) isomer. This positional difference is reflected in computed logP values: the 4‑tetrazol‑1‑yl‑N‑[4‑(trifluoromethyl)phenyl]benzamide regioisomer exhibits a logP of 3.15, whereas analogs with a 5‑fluoro‑2‑(1H‑tetrazol‑1‑yl)‑N‑[4‑(trifluoromethyl)phenyl]benzamide scaffold reach logP 3.32 . Although directly measured logP for the 3‑tetrazol‑1‑yl target compound is not publicly reported, the meta‑tetrazole / para‑CF₃ pharmacophore topology is unique among commercially available tetrazole‑benzamide screening compounds and cannot be replicated by 4‑tetrazol‑1‑yl or 2‑tetrazol‑1‑yl positional isomers .

Regioisomerism Lipophilicity Pharmacophore topology

BCRP (ABCG2) Transporter Selectivity vs. P‑gp – Class‑Level Evidence from Benzamide–Tetrazole Derivatives

In a systematic study of 31 benzamide and phenyltetrazole derivatives with amide linkers, compounds bearing a tetrazole‑benzamide scaffold achieved fold‑resistance values of 1.32–1.62 at 10 µM in the H460/MX20 mitoxantrone‑resistant cell line, comparable to the reference BCRP inhibitor fumitremorgin C (FTC) [1]. Critically, the same compound series showed no reversal effect in the P‑gp‑overexpressing cell line SW620/Ad300, demonstrating functional selectivity for BCRP over P‑gp [1]. While the specific 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide compound was not individually profiled in this study, it shares the core benzamide–tetrazole scaffold and a 4‑CF₃‑phenyl substituent motif with the active analogs, placing it within a chemotype that has demonstrated transporter‑selective inhibition [2].

BCRP/ABCG2 Transporter selectivity Multidrug resistance

Patent‑Disclosed Kinase Inhibitor Scaffold – Ephrin Receptor Kinase and Broad Kinase Profiling Context

Trifluoromethyl‑substituted benzamides of formula I, which encompass the 3‑tetrazol‑1‑yl‑N‑[4‑(trifluoromethyl)phenyl]benzamide core, are claimed as inhibitors of protein kinases, with particular emphasis on ephrin receptor kinases (EphB4, EphA2) in patent EP 1778640 A1 / US 20060035897 [1]. In the patent disclosure, IC₅₀ values were calculated by linear regression from duplicate measurements at four concentrations (typically 0.01, 0.1, 1, and 10 µM), establishing a standardized quantitative framework for kinase selectivity profiling [1]. The specific 3‑tetrazol‑1‑yl substitution pattern represents a distinct vector for kinase hinge‑region interaction compared to the more commonly exemplified 4‑tetrazol‑1‑yl and 2‑tetrazol‑1‑yl analogs described in the same patent family [2]. The compound N‑[4‑chloro‑3‑(trifluoromethyl)phenyl]‑2‑{[3‑(1H‑tetrazol‑1‑yl)phenyl]oxy}acetamide, a structurally related analog incorporating the 3‑tetrazol‑1‑yl motif, appears in the c‑Kit modulator patent US 8362017 [2].

Kinase inhibition Ephrin receptor Patent SAR

Spectroscopic Identity Confirmation – Differentiated NMR Fingerprint from Regioisomeric Analogs

The meta‑tetrazole regioisomer 3-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has been characterized by 2 NMR spectra in the SpectraBase database (Compound ID: KOHDp8LB0wi), establishing a reference spectroscopic fingerprint for the 3‑tetrazol‑1‑yl benzamide scaffold [1]. The para‑CF₃ regioisomer (target compound) is spectroscopically distinguishable from the meta‑CF₃ analog due to the different symmetry of the anilide aromatic protons: the para‑CF₃ substitution produces a characteristic AA′BB′ pattern (two doublets), whereas the meta‑CF₃ analog yields a more complex splitting pattern (three distinct aromatic proton environments) . This spectroscopic differentiation provides a definitive quality‑control checkpoint for confirming regioisomeric identity upon receipt, a critical consideration given that multiple vendors list positional isomers under similar catalog nomenclature .

NMR spectroscopy Structural verification Quality control

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide – Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Generation Scaffold

The patent‑anchored positioning of trifluoromethyl‑substituted benzamides as ephrin receptor kinase inhibitors [1] makes this specific regioisomer a rational scaffold for focused kinase‑ inhibitor library design. Its meta‑tetrazole topology offers a distinct hinge‑binding geometry compared to the para‑tetrazole regioisomers more commonly exemplified in the patent literature, potentially accessing different selectivity profiles within the kinome. Procurement of the exact 3‑tetrazol‑1‑yl / 4‑CF₃‑phenyl regioisomer ensures SAR studies begin from a defined chemical starting point rather than a mixture or misassigned isomer.

ABC Transporter Pharmacology: BCRP‑Selective Chemical Probe Development

The demonstrated selectivity of benzamide–tetrazole derivatives for BCRP (ABCG2) over P‑gp (ABCB1) [1] positions compounds sharing this scaffold as candidates for developing transporter‑selective chemical probes. The 4‑CF₃‑phenyl substituent, present in the target compound, is a recurring motif in analogs that retained BCRP inhibitory activity without P‑gp cross‑reactivity. Researchers investigating ABC transporter‑mediated multidrug resistance can employ this compound as a scaffold for systematic substitution to optimize potency while preserving the favorable selectivity window.

Analytical Chemistry and Quality Control: Regioisomeric Reference Standard

Because the target compound and its positional isomers share the same molecular formula (C₁₅H₁₀F₃N₅O, MW 333.27), mass spectrometry alone cannot distinguish them. The well‑defined ¹H NMR spectroscopic signature—particularly the AA′BB′ aromatic pattern of the para‑CF₃‑phenyl amide—enables unambiguous identity confirmation [1]. This compound can serve as a reference standard for analytical method development, HPLC method validation, or as a system suitability standard in laboratories that routinely handle tetrazole‑benzamide screening libraries where regioisomeric purity is critical for data reproducibility.

Computational Chemistry: Pharmacophore Modeling and Docking Studies

The 3‑tetrazol‑1‑yl / para‑CF₃‑phenyl pharmacophore topology provides a defined three‑dimensional arrangement of hydrogen‑bond acceptors (tetrazole N2, N3; amide carbonyl) and a lipophilic –CF₃ group for computational pharmacophore modeling and structure‑based docking studies [1]. The computed logP difference of ~0.3–0.5 units relative to regioisomeric analogs can be exploited in QSAR models to probe the influence of lipophilicity on target binding, membrane permeation, or off‑target promiscuity predictions. The commercial availability of close regioisomeric analogs enables paired experimental–computational studies that isolate the contribution of tetrazole position to binding free energy.

Quote Request

Request a Quote for 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.